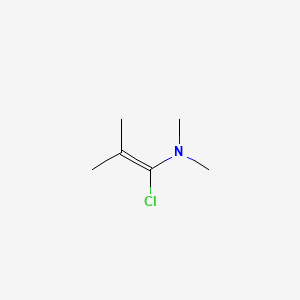

1-Chloro-N,N,2-trimethylpropenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-5(2)6(7)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIRIWDEZSKOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(N(C)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348806 | |

| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26189-59-3 | |

| Record name | 1-Chloro-N,N-2-trimethylpropenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26189-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-N,N,2-trimethylpropenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-N,N,2-trimethyl-1-propenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 1-Chloro-N,N,2-trimethylpropenylamine

An In-depth Technical Guide to 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, commonly known in the scientific community as Ghosez's Reagent. Developed by Professor Léon Ghosez, this α-chloro enamine has emerged as an indispensable tool in modern organic synthesis. Its primary utility lies in the conversion of carboxylic acids to their corresponding acyl chlorides under exceptionally mild and neutral conditions, a feature that is critical in the synthesis of sensitive and complex molecules, particularly in peptide chemistry where racemization must be suppressed.[1][2] This document delves into the reagent's physicochemical properties, detailed synthesis protocols, core reactivity through its keteniminium ion intermediate, and its diverse applications, including acid activation, halogenation of alcohols, and [2+2] cycloaddition reactions.[3][4][5][6] By synthesizing peer-reviewed data with practical, field-proven insights, this guide serves as an authoritative resource for professionals leveraging this versatile reagent in research and development.

Introduction: A Solution for Mild Acid Activation

The activation of carboxylic acids is a cornerstone of organic synthesis, forming the basis for creating amide bonds, esters, and ketones. Traditional methods often employ harsh reagents like thionyl chloride or oxalyl chloride, which can be incompatible with sensitive functional groups and can induce epimerization in chiral substrates, a critical failure point in drug development. The development of this compound (TMCE) provided a transformative solution.[2][7] As an α-chloro enamine, its reactivity is fundamentally different; it operates under strictly neutral conditions, avoiding the strong acidic byproducts that plague classical methods.[1][4] This unique characteristic has cemented its role in the total synthesis of complex natural products like caloporoside, roseophilin, and various depsipeptides, where preserving stereochemical integrity is paramount.[6][8][9]

Physicochemical Properties & Safe Handling

Ghosez's Reagent is a colorless to yellow liquid that is highly sensitive to moisture and, to a lesser extent, light.[4][8][10] This hygroscopic nature necessitates stringent handling protocols to maintain its reactivity. The causality behind this sensitivity lies in its susceptibility to hydrolysis, which degrades the reagent. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 26189-59-3 | [8][11][12] |

| Molecular Formula | C₆H₁₂ClN | [5][11][12] |

| Molecular Weight | 133.62 g/mol | [5][11][12] |

| Appearance | Colorless to yellow liquid | [4][6][8] |

| Boiling Point | 129-130 °C (lit.) | [4][6] |

| Density | 1.01 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.453 (lit.) | [4][6] |

| Flash Point | 26.7 °C (80.0 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert atmosphere | [6][8] |

Safety & Handling Protocol

As a corrosive and flammable substance that causes severe skin and eye burns, all work with Ghosez's Reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves.[10] It is incompatible with bases, strong oxidizing agents, alcohols, and reducing agents.[10] Due to its hazardous nature, it is classified as a Dangerous Good for transport.[10]

Synthesis: A Validated Two-Step Protocol

The most reliable and widely cited preparation of Ghosez's Reagent is a two-step process starting from N,N-dimethylisobutyramide.[3] The first step involves the reaction with phosgene to form an intermediate iminium chloride. The subsequent dehydrochlorination with a tertiary amine base yields the final α-chloro enamine product. The use of phosgene, a highly toxic gas, mandates extreme caution and the use of a well-ventilated hood with appropriate scrubbing traps.[3]

Caption: Synthesis workflow for Ghosez's Reagent.

Experimental Protocol: Synthesis of this compound

Adapted from Organic Syntheses, Coll. Vol. 6, p. 279 (1988); Vol. 59, p. 26 (1979).[3]

A. 1-Chloro-N,N,2-trimethylpropylideniminium chloride

-

Setup: Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a dry-ice condenser connected to a series of traps for scrubbing excess phosgene.

-

Charge: Charge the flask with 200 mL of anhydrous dichloromethane and cool to 0°C in an ice-salt bath.

-

Phosgene Addition: Carefully condense phosgene (approx. 1.2-1.4 moles) and slowly add it to the cooled flask. (Caution! Phosgene is extremely toxic) .

-

Amide Addition: Add a solution of 115 g (1.00 mole) of freshly distilled N,N-dimethylisobutyramide in 150 mL of anhydrous dichloromethane dropwise over 20 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. A white precipitate of the iminium chloride will form.

-

Workup: Remove the excess phosgene and most of the solvent under reduced pressure. The resulting white or pale-yellow solid is used directly in the next step.

B. This compound

-

Setup: Equip the flask containing the iminium salt with a dropping funnel, a mechanical stirrer, and a reflux condenser protected from moisture.

-

Base Addition: Suspend the iminium chloride in 200 mL of anhydrous dichloromethane. Slowly add 140 g (1.39 moles) of triethylamine over 1 hour with vigorous stirring. The reaction is exothermic and may cause the solvent to reflux.

-

Reaction: Stir the resulting suspension at room temperature for an additional 2 hours.

-

Precipitation: Add 150 mL of dry, low-boiling petroleum ether to complete the precipitation of triethylamine hydrochloride.

-

Filtration: Quickly filter the mixture under a nitrogen atmosphere through a sintered-glass filter. Wash the filter cake with petroleum ether.

-

Purification: Combine the filtrates and remove the solvent by distillation. Further distillation of the residue through a Vigreux column under nitrogen affords the pure product (yields typically 69–77%).

Core Reactivity: The Keteniminium Ion

The versatility of Ghosez's reagent stems from its ability to exist in equilibrium with a highly electrophilic dimethyl(2-methylprop-1-en-1-ylidene)ammonium species, a type of keteniminium ion.[3] This ionization allows the reagent to act as a potent electrophile, reacting readily with a wide range of nucleophiles at the C-1 position. This behavior is the mechanistic underpinning for its utility in acid activation and cycloadditions.

References

- 1. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 2. Acid Halogenation Reagents [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 26189-59-3 [chemicalbook.com]

- 5. entegris.com [entegris.com]

- 6. This compound CAS#: 26189-59-3 [m.chemicalbook.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. Page loading... [guidechem.com]

- 9. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. scbt.com [scbt.com]

- 12. 1-氯-N,N,2-三甲基-1-丙烯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine from N,N-dimethylisobutyramide

Introduction: The Significance of α-Chloroenamines

1-Chloro-N,N,2-trimethylpropenylamine, often referred to as Ghosez's reagent, is a prominent member of the α-chloroenamine class of compounds.[1][2] These molecules are highly versatile and reactive intermediates in organic synthesis.[1] Their synthetic potential stems from their dual reactivity: they can act as nucleophiles at the C-2 position, akin to enamines derived from carboxylic acid halides, and as potent electrophiles at the C-1 position through the formation of keteniminium ions.[1] This unique reactivity profile makes them invaluable for a wide range of transformations, including the synthesis of complex heterocyclic systems, conversion of carboxylic acids to acid halides, and the halogenation of alcohols under neutral conditions.[2][3][4]

This guide provides a comprehensive overview of a robust and scalable method for the synthesis of this compound from the readily available starting material, N,N-dimethylisobutyramide.[1] The procedure detailed herein is based on well-established literature, offering a reliable pathway for researchers in drug development and organic synthesis.[1]

The Synthetic Pathway: From Amide to α-Chloroenamine

The conversion of N,N-dimethylisobutyramide to this compound is a two-step process that proceeds through an intermediate α-chloroiminium chloride.[5] The overall transformation involves the chlorination of the amide followed by dehydrochlorination.

Step 1: Formation of the α-Chloroiminium Chloride Intermediate

The first step involves the reaction of N,N-dimethylisobutyramide with a suitable chlorinating agent. While several reagents can effect this transformation, phosgene (COCl₂) is a common and effective choice.[1][5][6] The reaction of an amide with phosgene initially forms a reactive intermediate that readily eliminates to generate a chloroiminium ion, also known as a Vilsmeier reagent.[6][7][8]

Figure 1: Formation of the α-chloroiminium chloride intermediate.

The choice of chlorinating agent is critical. Phosgene is highly effective but also extremely toxic and requires specialized handling procedures.[9] Alternatives like oxalyl chloride or thionyl chloride can also be employed for the activation of amides, often in the context of Vilsmeier-Haack type reactions.[10][11][12] In the Vilsmeier-Haack reaction, a substituted amide reacts with a chlorinating agent like phosphorus oxychloride to form a Vilsmeier reagent, which is a chloroiminium ion.[7][13][14] For the synthesis of this compound, phosgene is a well-documented and efficient reagent.[1]

Step 2: Dehydrochlorination to the α-Chloroenamine

The intermediate α-chloroiminium chloride is then treated with a base to induce dehydrochlorination, yielding the final product, this compound.[5] A tertiary amine, such as triethylamine, is commonly used for this purpose.[1] The triethylamine acts as a non-nucleophilic base, abstracting a proton from the α-carbon and facilitating the elimination of hydrogen chloride to form the carbon-carbon double bond of the enamine.

Figure 2: Dehydrochlorination to form the final α-chloroenamine product.

The success of this step relies on the careful control of reaction conditions, including temperature and the rate of addition of the base, to prevent side reactions and ensure a high yield of the desired product.[1]

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound from N,N-dimethylisobutyramide. Caution: This procedure involves the use of highly toxic and corrosive reagents. It must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| N,N-dimethylisobutyramide | 115.17 | 115 g | 1.00 | 1.00 |

| Phosgene | 98.92 | ~110 g | ~1.11 | ~1.11 |

| Dichloromethane (anhydrous) | 84.93 | 350 mL | - | - |

| Triethylamine | 101.19 | 140 g | 1.39 | 1.39 |

| Petroleum ether (low-boiling) | - | 450 mL | - | - |

Step-by-Step Procedure

Part A: Preparation of the α-Chloroiminium Chloride

-

Reaction Setup: Equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser connected to a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize excess phosgene.

-

Reagent Addition: Charge the flask with a solution of phosgene (approximately 110 g, 1.11 moles) in 200 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Amide Addition: Slowly add a solution of N,N-dimethylisobutyramide (115 g, 1.00 mole) in 150 mL of anhydrous dichloromethane to the phosgene solution over a period of 20 minutes, maintaining the temperature at 0°C.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 1 hour. Vigorous gas evolution (carbon dioxide) will be observed.[1] A white precipitate of the iminium chloride will form.[1]

-

Overnight Stirring: Allow the reaction mixture to stir overnight at room temperature to ensure complete reaction.

-

Removal of Excess Phosgene: Carefully remove the excess phosgene and some of the solvent by distillation under reduced pressure.[1] The flask can be gently warmed in a water bath to approximately 50°C.[1] Collect the distillate in a cold trap.

Part B: Synthesis of this compound

-

Reaction Setup: To the flask containing the crude iminium chloride, add 200 mL of anhydrous dichloromethane. Equip the flask with a dropping funnel, a mechanical stirrer, and a reflux condenser.

-

Base Addition: With vigorous stirring, slowly add triethylamine (140 g, 1.39 moles) to the suspension over a period of 1 hour.[1] The reaction is exothermic, and the temperature may rise, causing the solvent to reflux.[1]

-

Reaction Completion: After the addition of triethylamine is complete, continue stirring the resulting suspension at room temperature for an additional 2 hours.[1]

-

Precipitation and Filtration: Add 150 mL of dry, low-boiling petroleum ether to the reaction mixture to complete the precipitation of triethylamine hydrochloride.[1] Quickly filter the mixture under a nitrogen atmosphere through a sintered-glass filter. Wash the precipitate with an additional 300 mL of petroleum ether.

-

Isolation of the Product: Collect the filtrate and remove the solvent by distillation under a nitrogen atmosphere.

-

Purification: Purify the crude product by fractional distillation under a nitrogen atmosphere to yield this compound as a colorless liquid. The expected yield is in the range of 69-77%.[1]

Characterization and Properties

This compound is a moisture-sensitive, distillable liquid with a boiling point of 125–130°C at atmospheric pressure.[1][3] It is crucial to handle and store this compound under anhydrous conditions to prevent hydrolysis.[1] All α-haloenamines are highly hygroscopic and should be stored in sealed containers.[1]

Safety Considerations

-

Phosgene: Phosgene is an extremely toxic gas. All manipulations involving phosgene must be conducted in a high-performance fume hood with appropriate safety protocols in place. A phosgene detector should be used to monitor the work area.

-

This compound: This compound is a reactive and potentially hazardous chemical. Avoid contact with skin and eyes, and do not inhale vapors.

-

General Precautions: Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when performing this synthesis. Ensure that a safety shower and eyewash station are readily accessible.

Conclusion

The synthesis of this compound from N,N-dimethylisobutyramide via chlorination with phosgene followed by dehydrochlorination is a well-established and reliable method for producing this valuable synthetic intermediate on a laboratory scale.[1] By carefully following the detailed protocol and adhering to all safety precautions, researchers can confidently prepare this versatile reagent for a wide array of applications in modern organic synthesis. The unique reactivity of α-chloroenamines continues to make them powerful tools for the construction of complex molecular architectures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 3. entegris.com [entegris.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

mechanism of α-chloro enamine formation with phosgene

An In-Depth Mechanistic Guide to the Synthesis of α-Chloro Enamines via Phosgene-Mediated Amide Activation

Abstract

α-Chloro enamines are highly versatile and reactive intermediates in organic synthesis, serving as precursors for a multitude of functional groups and complex molecular architectures.[1][2] Their synthesis via the reaction of tertiary amides with phosgene or its surrogates represents a fundamental and efficient transformation. This guide provides a detailed examination of the core mechanism of this reaction, moving beyond a simple procedural description to explore the underlying principles and causal relationships that govern the transformation. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic theory with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for understanding and applying this powerful synthetic tool.

The Core Mechanism: A Stepwise Dissection

The formation of an α-chloro enamine from a tertiary amide and phosgene is not a direct chlorination but rather a sophisticated sequence of activation, rearrangement, and elimination. The process is analogous in part to the Vilsmeier-Haack reaction, which also involves the formation of a key chloroiminium ion intermediate.[3][4]

Step 1: Electrophilic Activation of the Amide Carbonyl

A common misconception is that the reaction initiates with the nucleophilic attack of the amide nitrogen on phosgene. However, the reaction's rate-determining step and productive pathway involve the nucleophilic attack of the amide's carbonyl oxygen onto the highly electrophilic carbonyl carbon of phosgene.[5] This initial interaction is crucial and dictates the subsequent bond-forming and bond-breaking events.

-

Scientist's Insight (Causality): The amide functional group exhibits resonance, placing significant electron density on the oxygen atom, making it a potent nucleophile. Phosgene, with two electron-withdrawing chlorine atoms, is a hard and highly reactive electrophile. The attack by the "harder" oxygen nucleophile on the "hard" phosgene electrophile is kinetically and thermodynamically favored over the attack by the "softer" nitrogen atom.

The initial adduct formed is a highly unstable species that rapidly proceeds to the next stage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Hydrogenation of Secondary Amides using Phosphane Oxide and Frustrated Lewis Pair Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 1-Chloro-N,N,2-trimethylpropenylamine

An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloro-N,N,2-trimethylpropenylamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly referred to as Ghosez's reagent, is a highly versatile and reactive compound in modern organic synthesis.[1][2] With the CAS Registry Number 26189-59-3 and a molecular formula of C₆H₁₂ClN, this α-chloro enamine has carved a niche for itself as a potent agent for the conversion of carboxylic acids to their corresponding acid chlorides under remarkably neutral conditions.[3] Its utility extends to the mild halogenation of alcohols, the synthesis of peptides with minimal racemization, and as a reactive partner in [2+2] cycloaddition reactions.[3][4]

The synthetic power of Ghosez's reagent is derived from its ability to readily form a highly electrophilic keteniminium ion intermediate.[1] This reactivity, however, necessitates stringent handling protocols, as the compound is sensitive to moisture and must be stored in an inert atmosphere to prevent degradation.[3][4]

Given its reactivity and sensitivity, unambiguous structural confirmation and purity assessment are paramount for its effective use in synthesis. This technical guide provides an in-depth analysis of the , offering researchers, scientists, and drug development professionals a comprehensive reference. The data presented herein is a synthesis of information from peer-reviewed literature and established chemical databases, providing a self-validating framework for the characterization of this important reagent.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the atoms in this compound.

Figure 1: Molecular Structure and Atom Numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is simple yet highly informative, consistent with its symmetrical structure.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., carbon tetrachloride, CCl₄, or chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of an anhydrous solvent is critical due to the moisture sensitivity of the compound.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0-10 ppm is appropriate.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Data Interpretation

The reported ¹H NMR spectral data for this compound in CCl₄ are summarized in Table 1.[5]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.37 | Singlet | 6H | N(CH₃)₂ (C5-H, C6-H) |

| 1.79 | Singlet | 3H | Allylic CH₃ (C4-H) |

| 1.73 | Singlet | 3H | Allylic CH₃ (C3-H) |

Data sourced from Organic Syntheses Procedure.[5]

Analysis of ¹H NMR Spectrum

The spectrum displays three distinct singlet signals, which is consistent with the molecular structure.

-

N(CH₃)₂ Protons (δ 2.37): The six protons of the two methyl groups attached to the nitrogen atom appear as a single sharp singlet at 2.37 ppm. Their equivalence is due to the free rotation around the C-N single bonds. The downfield shift is a result of the deshielding effect of the electronegative nitrogen atom.

-

Allylic CH₃ Protons (δ 1.79 and δ 1.73): The two methyl groups attached to the C2 carbon of the double bond are diastereotopic and thus appear as two separate singlets at 1.79 and 1.73 ppm. These protons are in an allylic position, and their chemical shift is in the expected range for such environments. The absence of splitting (singlets) confirms that there are no adjacent protons.

Figure 2: ¹H NMR Assignments for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides key evidence for its enamine structure.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As a liquid, the spectrum can be obtained neat. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The key IR absorption frequencies for this compound are listed in Table 2.[5]

Table 2: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1653 | Strong | C=C stretch (enamine) |

| 1470, 1451 | Medium | C-H bending (asymmetric, methyl) |

| 1295 | Medium | C-N stretch |

| 1124 | Medium | C-C stretch |

| 1013 | Medium | C-H bending |

Data sourced from Organic Syntheses Procedure.[5]

Analysis of IR Spectrum

-

C=C Stretch (1653 cm⁻¹): The most diagnostic peak in the spectrum is the strong absorption at 1653 cm⁻¹. This is characteristic of the carbon-carbon double bond stretching vibration in an enamine system. The frequency is slightly lower than that of a typical isolated alkene due to conjugation with the nitrogen lone pair, which imparts some single-bond character to the C=C bond.

-

C-H Bending (1470, 1451 cm⁻¹): These absorptions are typical for the asymmetric bending vibrations of the methyl (CH₃) groups.

-

C-N Stretch (1295 cm⁻¹): This peak corresponds to the stretching vibration of the carbon-nitrogen bond of the dimethylamino group.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

The predicted chemical shifts are based on established ranges for similar functional groups and are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 125-135 | Vinylic carbon bonded to electronegative Cl and N. |

| C2 | 115-125 | Vinylic carbon bonded to two methyl groups. |

| C3, C4 | 20-30 | Allylic methyl carbons. |

| C5, C6 | 40-50 | N-methyl carbons, deshielded by the nitrogen atom. |

Rationale for Predicted Shifts

-

Vinylic Carbons (C1, C2): The two carbons of the double bond are expected to resonate in the typical alkene region (100-150 ppm). C1 is predicted to be further downfield due to the additive deshielding effects of the directly attached electronegative chlorine and nitrogen atoms.

-

Methyl Carbons (C3, C4, C5, C6): The allylic methyl carbons (C3, C4) are expected in the 20-30 ppm range. The N-methyl carbons (C5, C6) would be further downfield (40-50 ppm) due to the direct attachment to the electronegative nitrogen.

Mass Spectrometry

Experimental mass spectrometry data with fragmentation analysis for this compound is not prominently reported. However, a theoretical analysis of its fragmentation pattern under electron ionization (EI) can be proposed based on its structure.

Molecular Ion (M⁺)

The molecule has a monoisotopic mass of 133.0710 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the mass spectrum should exhibit two molecular ion peaks:

-

M⁺: at m/z 133 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺: at m/z 135 (corresponding to the ³⁷Cl isotope)

The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the ion.

Predicted Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to be driven by the formation of stable carbocations and the loss of neutral fragments.

Figure 3: Predicted Major Fragmentation Pathways for this compound.

Table 4: Predicted Major Fragment Ions

| m/z | Proposed Structure | Fragmentation Pathway |

| 133/135 | [(CH₃)₂C=C(Cl)N(CH₃)₂]⁺˙ | Molecular Ion |

| 98 | [(CH₃)₂C=CN(CH₃)₂]⁺ | Loss of a chlorine radical (Cl•) from M⁺ |

| 92/94 | [C(Cl)N(CH₃)₂]⁺ | Cleavage of the C=C bond |

| 44 | [N(CH₃)₂]⁺ | α-cleavage, common for amines |

-

Loss of Chlorine Radical (m/z 98): The most probable initial fragmentation is the loss of a chlorine radical from the molecular ion. This would result in a resonance-stabilized cation at m/z 98. This is often a favorable pathway for chlorinated compounds.

-

Cleavage of the C=C bond (m/z 92/94): Cleavage of the double bond could lead to a fragment containing the chloro-dimethylamino moiety at m/z 92 and 94, still showing the characteristic 3:1 isotopic pattern.

-

α-Cleavage (m/z 44): Cleavage of the bond alpha to the nitrogen atom is a classic fragmentation pathway for amines, leading to the formation of the dimethyliminium ion at m/z 44.

Conclusion

The spectroscopic characterization of this compound is fundamental to its successful application in organic synthesis. The ¹H NMR spectrum provides a clear and simple fingerprint for the compound, with three distinct singlets corresponding to the different methyl groups. The IR spectrum confirms the presence of the key enamine C=C double bond with a strong absorption at 1653 cm⁻¹. While experimental ¹³C NMR and mass spectrometry data are not widely published, theoretical predictions based on the known structure provide a solid framework for what researchers should expect to observe. The characteristic 3:1 isotopic pattern for chlorine-containing fragments in the mass spectrum would be a particularly definitive feature. This comprehensive guide serves as a valuable resource for scientists, enabling them to confidently verify the structure and purity of this powerful synthetic reagent.

References

- 1. scbt.com [scbt.com]

- 2. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound CAS#: 26189-59-3 [m.chemicalbook.com]

- 4. 1-Chloro-N,N-2-trimethylpropenylamine [oakwoodchemical.com]

- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Ghosez's Reagent: A Technical Guide to Physical Properties and Stability for the Research Scientist

Introduction

Ghosez's reagent, formally known as 1-chloro-N,N,2-trimethyl-1-propenylamine, is a powerful and versatile reagent in modern organic synthesis.[1][2][3] Developed by Professor Léon Ghosez at the University of Louvain, this α-chloroenamine has become an indispensable tool for the mild and efficient conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions.[1][2][3] This unique reactivity profile allows for the activation of sensitive substrates that are incompatible with harsher, traditional halogenating agents like thionyl chloride or oxalyl chloride. Its utility extends to the synthesis of complex molecules, including natural products and pharmaceuticals, where the preservation of delicate functional groups is paramount.

This technical guide provides an in-depth exploration of the core physical properties and stability of Ghosez's reagent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to ensure its safe, effective, and reliable use in the laboratory. Understanding these fundamental characteristics is not merely a matter of academic interest; it is a prerequisite for achieving reproducible results and ensuring the integrity of complex synthetic campaigns.

Core Physical Properties

Ghosez's reagent is a colorless to yellow liquid with a characteristic odor.[4] Its physical state at ambient temperature is a key attribute, facilitating its handling and dispensing as a neat liquid or in solution. The fundamental physical characteristics are summarized in the table below, providing a quantitative basis for its behavior in various experimental setups.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClN | [5] |

| Molecular Weight | 133.62 g/mol | [5] |

| Appearance | Colorless to yellow clear liquid | [4][5] |

| Boiling Point | 129-130 °C (at 760 mmHg) | [1] |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.453 | |

| Flash Point | 26.67 °C (closed cup) | |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |

| Freezing Point | Data not available |

The relatively high boiling point allows for reactions to be conducted at elevated temperatures if necessary, although many of its applications proceed readily at or below room temperature. Its density, slightly greater than water, is a practical consideration for solvent extraction and workup procedures. It is crucial to note that while it is soluble in common organic solvents, its high reactivity with protic solvents, particularly water, precludes their use as reaction media.

Spectral Data for Characterization

Spectroscopic analysis is essential for verifying the identity and purity of Ghosez's reagent, both upon receipt and during the course of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CCl₄): The proton NMR spectrum is characterized by three distinct singlets, corresponding to the three types of methyl protons in the molecule.[1]

-

δ 2.37 ppm (s, 6H): Assigned to the two equivalent N-methyl groups (-N(CH₃)₂).

-

δ 1.79 ppm (s, 3H): Assigned to one of the geminal methyl groups on the double bond.

-

δ 1.73 ppm (s, 3H): Assigned to the other geminal methyl group on the double bond.

¹³C NMR: While a fully assigned spectrum is not readily available in the literature, the expected chemical shifts can be estimated based on the functional groups present. The spectrum would include signals for the two olefinic carbons, the N-methyl carbons, and the two C-methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Ghosez's reagent in carbon tetrachloride (CCl₄) displays several characteristic absorption bands that are indicative of its structure.[1]

-

1653 cm⁻¹: This strong absorption is attributed to the C=C double bond stretching vibration.

-

1470, 1451 cm⁻¹: These bands correspond to C-H bending vibrations of the methyl groups.

-

1295, 1124, 1013 cm⁻¹: These absorptions are within the fingerprint region and are characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Electron impact mass spectrometry (70 eV) provides a characteristic fragmentation pattern that can be used to confirm the identity of the reagent.[1]

-

m/z 135 (M+2, 24%): Represents the molecular ion peak containing the ³⁷Cl isotope.

-

m/z 133 (M, 77%): Represents the molecular ion peak containing the ³⁵Cl isotope.

-

m/z 98 (100%): This is the base peak, corresponding to the loss of a chlorine atom.

Stability and Decomposition

The utility of Ghosez's reagent is intrinsically linked to its reactivity, which also dictates its stability profile. Proper understanding and management of its stability are critical for successful and safe application.

Sensitivity to Moisture and Air

Ghosez's reagent is extremely sensitive to moisture and, to a lesser extent, air.[2][6] This is the most critical stability factor to consider in its storage and handling. The high reactivity stems from the electrophilic nature of the carbon-chlorine bond, which is susceptible to nucleophilic attack by water.

Hydrolysis Pathway: The primary decomposition pathway in the presence of moisture is hydrolysis to form N,N-dimethylisobutyramide and hydrogen chloride.[1] This reaction is rapid and is the reason why the reagent must be handled under strictly anhydrous conditions.

Hydrolysis of Ghosez's Reagent

The formation of a "light precipitate" upon storage, even with precautions, is noted in the literature and is likely due to the formation of N,N-dimethylisobutyramide, which may be less soluble in the reagent itself.[1] The generation of HCl upon hydrolysis can also lead to further degradation or unwanted side reactions in a synthetic procedure.

Thermal Stability

Photostability

There is limited specific information available regarding the photostability of Ghosez's reagent. As with many reactive organic compounds, it is prudent to store it in a dark or amber-colored container to minimize potential degradation from exposure to UV or visible light.

Handling and Storage Protocols

Given the high sensitivity of Ghosez's reagent to atmospheric moisture, meticulous handling and storage procedures are not merely recommended; they are essential for maintaining the reagent's efficacy and ensuring laboratory safety.

Storage

-

Temperature: The recommended storage temperature is 2-8°C.[4] Refrigeration helps to minimize vapor pressure and slow down potential decomposition pathways.

-

Atmosphere: The reagent should be stored under an inert atmosphere of nitrogen or argon. Commercially available bottles often feature a Sure/Seal™ cap, which allows for the removal of the reagent via syringe or cannula while maintaining an inert headspace.

-

Container: Store in the original, tightly sealed container. If transferring to a different container, ensure it is thoroughly dried and purged with an inert gas.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the best practices for handling Ghosez's reagent from the storage bottle to the reaction flask.

Preparation:

-

Glassware: All glassware (reaction flask, syringes, needles) must be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[7][8]

-

Inert Atmosphere Setup: Assemble the reaction flask with a condenser or septum and connect it to a Schlenk line or a dual-manifold system that provides a positive pressure of inert gas (nitrogen or argon).[8] A bubbler filled with mineral oil should be used to monitor gas flow and prevent over-pressurization.

-

Solvents and Reagents: All solvents and other reagents used in the reaction must be anhydrous.

Transfer of Ghosez's Reagent:

-

Syringe Preparation: A clean, dry syringe with a needle of appropriate gauge should be purged with inert gas at least 10 times to remove any residual air and moisture.[7][8]

-

Reagent Withdrawal:

-

Puncture the septum of the Ghosez's reagent bottle with the needle.

-

Introduce a slight positive pressure of inert gas into the bottle via a separate needle connected to the inert gas line.

-

Allow the positive pressure to slowly fill the syringe with the desired volume of reagent. Avoid pulling back on the plunger, as this can create leaks and introduce air.[7]

-

Withdraw the syringe from the reagent bottle.

-

-

Dispensing into Reaction Flask:

-

Quickly insert the needle through the septum of the reaction flask.

-

Slowly dispense the Ghosez's reagent into the reaction mixture.

-

Experimental Workflow for Ghosez's Reagent

Quenching and Workup:

-

Upon completion, the reaction should be carefully quenched. Due to the reactivity of any remaining Ghosez's reagent, quenching with water or an alcohol will result in an exothermic reaction and the formation of HCl. This should be done at a reduced temperature (e.g., 0°C) and with caution.

Reactivity Profile and Functional Group Compatibility

The primary utility of Ghosez's reagent lies in its ability to activate carboxylic acids towards nucleophilic attack under neutral conditions.[1][2][3] This is achieved through the formation of a highly reactive acyl-iminium intermediate.

The reagent exhibits a broad functional group tolerance, which is a significant advantage over many other halogenating agents. However, its high electrophilicity means it will react with a variety of nucleophiles.

-

Carboxylic Acids: Reacts readily to form acid chlorides.

-

Alcohols: Can be converted to alkyl chlorides.[2]

-

Amines: Primary and secondary amines will react, potentially leading to amide formation or other side reactions.

-

Thiols: Expected to react due to their nucleophilicity.

-

Water: Reacts rapidly via hydrolysis.

Careful consideration of the substrate's functional groups is necessary when designing a synthetic route involving Ghosez's reagent to avoid unwanted side reactions.

Conclusion

Ghosez's reagent is a cornerstone of modern organic synthesis, offering a mild and effective method for the activation of carboxylic acids. Its successful application is fundamentally dependent on a thorough understanding of its physical properties and, most critically, its pronounced sensitivity to moisture. By adhering to the stringent handling and storage protocols outlined in this guide, researchers can harness the full potential of this versatile reagent, ensuring the reliability and reproducibility of their synthetic endeavors. The information presented here serves as a comprehensive resource to empower scientists in the safe and effective use of Ghosez's reagent in the pursuit of novel chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. entegris.com [entegris.com]

- 3. eburon-organics.com [eburon-organics.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Chloro-N,N,2-trimethylpropenylamine | CymitQuimica [cymitquimica.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. web.mit.edu [web.mit.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

α-Chloro Enamines: A Comprehensive Guide to Reactivity and Synthetic Utility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Chloro enamines are a class of highly versatile and reactive intermediates in modern organic synthesis. Characterized by a unique electronic structure, they exhibit ambiphilic reactivity, functioning as both potent electrophiles and nucleophiles. This dual nature allows them to participate in a wide array of chemical transformations, most notably cycloaddition reactions to form four-, five-, and six-membered rings, as well as serving as efficient reagents for the conversion of functional groups. This guide provides an in-depth exploration of the synthesis, electronic properties, and key reactions of α-chloro enamines. We will delve into the mechanistic underpinnings of their reactivity, showcase their application in the synthesis of complex heterocyclic systems and natural products, and provide validated experimental protocols for their preparation and use.

Introduction: The Power of Ambiphilic Reactivity

Enamines, the nitrogen analogs of enols, are well-established as powerful carbon-based nucleophiles in organic synthesis, a principle famously harnessed in the Stork enamine synthesis.[1][2] The introduction of a chlorine atom at the α-position dramatically alters the electronic landscape of the molecule, creating a fascinating and synthetically powerful dichotomy. The electron-withdrawing nature of the chlorine atom and the ability of the nitrogen to stabilize a positive charge render the α-carbon electrophilic. Simultaneously, the canonical enamine resonance structure, where the nitrogen lone pair donates into the π-system, maintains nucleophilic character at the β-carbon.[3][4]

This ambiphilic nature makes α-chloro enamines exceptionally versatile building blocks. Perhaps the most iconic example is 1-chloro-N,N,2-trimethyl-1-propenylamine, widely known as "Ghosez's reagent," which has become an indispensable tool for synthetic chemists.[5][6] These reagents are particularly celebrated for their ability to act as ketene iminium ion precursors, unlocking a rich portfolio of cycloaddition reactions that provide rapid access to complex molecular architectures.[7] This guide will illuminate the fundamental principles governing their reactivity and demonstrate their strategic importance in contemporary drug discovery and development.

Synthesis of α-Chloro Enamines

The preparation of α-chloro enamines is typically straightforward, with the most common method involving the chlorination of a corresponding tertiary amide. The choice of chlorinating agent is critical to ensure high yield and prevent unwanted side reactions.

Common Synthetic Routes:

-

From Tertiary Amides: The reaction of a tertiary amide with phosgene (COCl₂), oxalyl chloride ((COCl)₂), or phosphorus oxychloride (POCl₃) generates a Vilsmeier-type intermediate, which is then treated with a base or undergoes spontaneous elimination to yield the α-chloro enamine. Phosgene is highly effective but also highly toxic, making oxalyl chloride a common and safer alternative.

-

From Enamines: Direct chlorination of a pre-formed enamine can also yield the α-chloro derivative, though this route can be complicated by competing reactions at the β-carbon.[8]

The synthesis of Ghosez's reagent from N,N-dimethylisobutyramide serves as a benchmark example of the amide chlorination route.[5] The reaction proceeds under mild conditions and typically results in high yields of the desired product, which can often be purified by distillation.

Electronic Structure and Mechanistic Insights

The unique reactivity of α-chloro enamines stems from a delicate balance of inductive and resonance effects. This duality allows them to react as either an electrophile at the α-carbon or a nucleophile at the β-carbon.

-

Electrophilic Character: The α-carbon is attached to two electron-withdrawing groups: the chlorine atom (via induction) and the nitrogen atom, which can bear a positive charge in the iminium resonance form. This makes the α-carbon susceptible to attack by nucleophiles.

-

Nucleophilic Character: The nitrogen lone pair can delocalize into the C=C double bond, creating a resonance structure with a negative charge on the β-carbon.[4][9] This enamine-type resonance imparts nucleophilicity, allowing it to attack various electrophiles.[3]

This ambiphilic nature is best represented by its key resonance structures:

A key mechanistic pathway involves the loss of the chloride ion to form a highly electrophilic keteniminium salt . This intermediate is a potent dienophile and electrophile, central to the cycloaddition chemistry of α-chloro enamines.[7]

Key Reactions and Synthetic Applications

The rich reactivity profile of α-chloro enamines has been exploited in a multitude of synthetic transformations.

Cycloaddition Reactions

Cycloadditions are the hallmark reactions of α-chloro enamines, providing rapid access to cyclic structures that are prevalent in pharmaceuticals and natural products.

[2+2] Cycloadditions: α-Chloro enamines react readily with electron-rich or unactivated alkenes in the presence of a Lewis acid (e.g., ZnCl₂) or via thermal activation to form cyclobutane rings.[7] The reaction proceeds through the aforementioned keteniminium ion intermediate. The resulting aminocyclobutane can then be hydrolyzed to yield a cyclobutanone, a valuable synthetic building block.

[3+2] Cycloadditions: These reagents can also participate in [3+2] cycloadditions. For instance, reaction with azides can lead to the formation of highly substituted 1,2,3-triazoles, a privileged scaffold in medicinal chemistry.[10] Similarly, cycloadditions with other 1,3-dipoles provide efficient routes to five-membered heterocycles.

[4+2] Cycloadditions (Diels-Alder): Acting as potent dienophiles (via the keteniminium ion), α-chloro enamines react with dienes to form six-membered rings. This provides a powerful method for constructing substituted cyclohexene derivatives, which can be further functionalized.

Applications in Functional Group Transformations

Beyond cycloadditions, α-chloro enamines are highly effective reagents for activating other functional groups under neutral or mild conditions.

-

Conversion of Carboxylic Acids to Acid Halides: Ghosez's reagent reacts smoothly with carboxylic acids to produce the corresponding acid chlorides in high yield.[5] This transformation is particularly valuable for sensitive substrates where harsh reagents like thionyl chloride are unsuitable.[11]

-

Conversion of Alcohols to Alkyl Chlorides: Primary and secondary alcohols can be converted to their corresponding chlorides.[6]

Synthesis of Heterocyclic Compounds and Natural Products

The versatility of α-chloro enamines makes them ideal precursors for the synthesis of complex heterocyclic systems. Their ability to construct carbo- and heterocyclic rings has been leveraged in the total synthesis of numerous natural products.[12][13] For example, thiazine cyclization using Ghosez's reagent has been a key step in the synthesis of precursors for BACE1 inhibitors, which are relevant in Alzheimer's disease research.[5] Their utility in forming substituted pyrroles and pyridines has also been demonstrated.[7][14]

Experimental Protocols

Adherence to rigorous experimental technique is paramount when working with these moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 5.1: Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent)

This protocol is adapted from the original literature procedure.[5]

Materials:

-

N,N-Dimethylisobutyramide

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexanes

-

Schlenk flask, dropping funnel, condenser, and distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

-

Reaction: Charge the flask with N,N-dimethylisobutyramide (1.0 eq) dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amide solution over 30 minutes, maintaining the temperature at 0 °C.

-

Warm-up: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Gas evolution (CO, CO₂) should be observed.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a liquid. Purify by fractional distillation under reduced pressure to obtain the pure α-chloro enamine as a colorless, moisture-sensitive liquid.

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity can be assessed by GC-MS.

Protocol 5.2: [2+2] Cycloaddition of Ghosez's Reagent with an Alkene

Materials:

-

Ghosez's reagent

-

Styrene (or other alkene)

-

Anhydrous zinc chloride (ZnCl₂)

-

Anhydrous diethyl ether

-

Aqueous hydrochloric acid (1M)

Procedure:

-

Setup: In a flame-dried Schlenk flask under nitrogen, suspend anhydrous ZnCl₂ (0.1 eq) in anhydrous diethyl ether.

-

Addition of Reactants: Add the alkene (e.g., styrene, 1.0 eq) to the suspension. Then, add a solution of Ghosez's reagent (1.05 eq) in anhydrous diethyl ether dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Hydrolysis: Upon completion, carefully pour the reaction mixture into a flask containing 1M aqueous HCl at 0 °C. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude cyclobutanone product by flash column chromatography.

Data Summary

Proper characterization is essential for confirming the identity and purity of α-chloro enamines.

| Compound | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |

| Ghosez's Reagent | C₆H₁₂ClN | 133.62 | ~2.9 (s, 6H, NMe₂), ~1.8 (s, 6H, C(Me)₂) | ~135 (C=C), ~115 (C=C), ~45 (NMe₂), ~25 (CMe₂) | ~1660-1680 (C=C stretch) |

Note: Spectroscopic values are approximate and can vary. Refer to experimental data for precise values.

Conclusion and Future Outlook

α-Chloro enamines are powerful and versatile reagents that occupy a unique niche in synthetic organic chemistry. Their ambiphilic nature, primarily harnessed through the formation of keteniminium intermediates, provides elegant and efficient pathways to a diverse range of molecular structures, particularly carbocyclic and heterocyclic systems. The ability to perform cycloadditions under mild conditions and their utility as activating agents for carboxylic acids and alcohols underscore their importance. As the demand for rapid and efficient synthesis of complex molecules in drug discovery and materials science continues to grow, the strategic application of α-chloro enamine chemistry is poised to expand, enabling the construction of novel molecular entities with significant potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Enamines — Making Molecules [makingmolecules.com]

- 5. researchgate.net [researchgate.net]

- 6. entegris.com [entegris.com]

- 7. researchgate.net [researchgate.net]

- 8. Enamine - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

electrophilicity of keteniminium ions derived from Ghosez's reagent

An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of Keteniminium Ions Derived from Ghosez's Reagent

Abstract

Keteniminium ions, the nitrogen analogs of ketenes, are highly electrophilic and versatile reactive intermediates in modern organic synthesis. Their generation from stable tertiary amide precursors, a method largely popularized by Ghosez and co-workers, has unlocked a diverse array of chemical transformations.[1][2] This guide provides a comprehensive technical overview of the generation, electrophilic character, and synthetic applications of keteniminium ions, with a particular focus on those derived via the Ghosez methodology. We will delve into the mechanistic underpinnings of their formation and reactivity, explore their utility in hallmark reactions such as [2+2] and [4+2] cycloadditions, and provide detailed experimental protocols for their practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these powerful intermediates.

Introduction: The Rise of Keteniminium Ions

Since their discovery, ketenes have been recognized as powerful building blocks, most notably for the synthesis of four-membered rings through [2+2] cycloadditions.[3] However, their prodigious reactivity often leads to challenges, including dimerization and sensitivity, which can limit their synthetic utility.[3] To overcome these limitations, chemists have developed a variety of ketene equivalents that temper this reactivity while retaining the desired synthetic profile.[3]

Among the most successful and convenient of these equivalents are keteniminium ions.[3] These quaternized nitrogen analogs of ketenes exhibit potent electrophilicity at their central carbon atom, enabling a wide range of reactions with nucleophiles and π-systems.[1][2] The pioneering work of Léon Ghosez established synthetically robust methods for generating these transient species from readily available tertiary amides, transforming them from chemical curiosities into indispensable tools for synthetic chemists.[4] This approach, often involving the activation of an amide with an electrophile like triflic anhydride in the presence of a hindered base, provides reliable access to keteniminium ions under mild conditions.[4][5]

This guide will explore the core principles governing the electrophilicity of these ions and demonstrate how this fundamental property is harnessed to construct complex molecular architectures.

Generation of Keteniminium Ions via the Ghosez Method

While the term "Ghosez's Reagent" originally referred to 1-chloro-N,N,2-trimethyl-1-propenylamine, a stable α-chloroenamine, the "Ghosez method" more broadly and commonly refers to the in situ generation of keteniminium ions from tertiary amides.[6][7] This latter approach is by far the most synthetically useful and will be the focus of this section.

The Amide Activation Mechanism

The generation of a keteniminium ion from a tertiary amide is a multi-step process that relies on transforming the poor leaving group of the amide (an oxygen anion) into an excellent one.[4] Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is the most common activating agent for this purpose.[1][8]

The mechanism proceeds as follows:

-

Electrophilic Activation: The carbonyl oxygen of the tertiary amide attacks the electrophilic triflic anhydride. This forms a highly reactive O-triflyliminium triflate intermediate.[4][8]

-

Deprotonation: A non-nucleophilic, sterically hindered base, such as 2,6-lutidine or 2,4,6-collidine, selectively removes a proton from the α-carbon.

-

Elimination: The resulting intermediate rapidly eliminates the triflate group (TfO⁻), a superb leaving group, to generate the desired keteniminium ion.[4]

The critical choice of a hindered base is a cornerstone of this protocol's success. Bases like pyridine are sufficiently nucleophilic to trap the keteniminium ion, forming an equilibrium mixture that reduces the concentration of the desired reactive intermediate.[9] Hindered bases cannot easily access the electrophilic carbon of the keteniminium ion, ensuring its availability for the desired synthetic transformation.[9]

Caption: Mechanism of Keteniminium Ion Formation via the Ghosez Method.

The Electrophilic Character of Keteniminium Ions

The high reactivity of keteniminium ions stems from their electronic structure. They possess an allene-like cumulenic system (C=C=N⁺) where the positive charge on the nitrogen atom strongly polarizes the π-system. This polarization renders the central carbon atom highly electron-deficient and thus, exceptionally electrophilic.

Quantifying Electrophilicity

Kinetic studies have been performed to quantify the reactivity of these species. By measuring the rates of reaction with various nucleophiles, electrophilicity parameters (E) can be determined. For instance, kinetic studies of the reaction between keteniminium triflates and electron-rich arenes yielded E parameters of -2.8 for the dimethyl-substituted ion and -1.9 for the diphenyl-substituted ion, placing them firmly in the category of strong electrophiles.[10][11]

Furthermore, "activated" keteniminium ions, which bear an additional electron-withdrawing group on the nitrogen atom (often generated from ynamides), are among the most electrophilic intermediates known and can react even with very weak nucleophiles.[10][12]

Factors Influencing Reactivity

The electrophilicity of keteniminium ions can be modulated by the substituents attached to the carbon skeleton and the nitrogen atom.

-

Substituents on Carbon (R¹, R²): Electron-donating groups on the terminal carbon can stabilize the positive charge through resonance, slightly decreasing the electrophilicity of the central carbon. Conversely, electron-withdrawing groups can enhance it.

-

Substituents on Nitrogen (R³): The nature of the groups on the nitrogen atom has a profound effect. Electron-withdrawing groups significantly increase the electrophilicity of the system, creating "activated" keteniminium ions.

Computational studies using Density Functional Theory (DFT) have confirmed these trends, showing that electron-donating groups on the starting amide lower the activation barrier for keteniminium ion formation, while the reactivity of the resulting ion is inversely correlated with the reactivity of the parent amide.[4][5]

Key Synthetic Applications

The potent electrophilicity of keteniminium ions makes them ideal partners for a variety of transformations, most notably cycloaddition reactions.

[2+2] Cycloadditions

The [2+2] cycloaddition between a keteniminium ion and an alkene is a robust and highly reliable method for the synthesis of cyclobutane rings.[10][13] The resulting cyclobutaniminium salt is typically hydrolyzed during aqueous workup to afford the corresponding cyclobutanone.[13]

The reaction is believed to proceed through a concerted, asynchronous transition state.[9] This mechanism accounts for the high degree of stereoselectivity often observed in these reactions.[14][15] Both intermolecular and intramolecular variants are well-established, with the latter providing a powerful strategy for constructing complex polycyclic systems.[14][16]

Caption: Workflow for Keteniminium Ion [2+2] Cycloaddition.

Divergent Reactivity: [4+2] vs. [2+2] Cycloadditions

While the [2+2] pathway is common, the reaction outcome can be steered toward other pathways. In intramolecular reactions involving tethered alkynes, the length of the tether plays a crucial role in determining the reaction pathway.[2][17]

-

Three-atom tethers can lead to unprecedented [4+2] cycloadditions, where the alkyne reacts with a conjugated styrenic or dienic part of the keteniminium ion precursor.[2][17]

-

Four- or five-atom tethers typically favor the more conventional [2+2] cycloaddition pathway.[2][17]

This divergent reactivity, which can be rationalized by DFT computations, highlights the tunable nature of keteniminium ion chemistry.[2][17]

| Tether Length | Predominant Cycloaddition Pathway | Resulting Core Structure | Reference |

| 3 Atoms | [4+2] Cycloaddition | Indoline or Carbazole Derivatives | [2][17] |

| 4 Atoms | [2+2] Cycloaddition | Fused Cyclobutene Derivatives | [2][17] |

| 5 Atoms | [2+2] Cycloaddition | Fused Cyclobutene Derivatives | [2][17] |

| Table 1. Influence of Tether Length on Intramolecular Cycloaddition Pathways of Keteniminium Ions with Alkynes. |

Other Transformations

Beyond cycloadditions, the electrophilicity of keteniminium ions enables a host of other valuable transformations:

-

Friedel-Crafts Reactions: They react readily with electron-rich arenes like furans, pyrroles, and N,N-dialkylanilines in electrophilic aromatic substitution reactions without the need for an additional acid catalyst.[10]

-

Electrocyclizations: Keteniminium salts can undergo efficient 6π electrocyclization reactions to form complex heterocyclic systems.[13][18]

-

Hydride Shifts: Highly reactive "activated" keteniminium ions can trigger[3][10]-hydride shifts from unactivated C-H bonds, initiating cationic cyclizations to form piperidine and tetrahydropyridine derivatives.[12][19]

Experimental Protocol: A Representative [2+2] Cycloaddition

This section provides a generalized, step-by-step methodology for a typical intramolecular [2+2] cycloaddition to form a bicyclic cyclobutanone.

Objective: To synthesize a bicyclic cyclobutanone from an olefin-containing tertiary amide via in situ generation of a keteniminium ion.

Materials:

-

Olefin-containing tertiary amide (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)

-

2,6-Lutidine (1.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the olefin-containing tertiary amide (1.0 equiv) and anhydrous dichloromethane (to make a ~0.1 M solution).

-

Causality: Anhydrous conditions are critical as both triflic anhydride and the keteniminium intermediate are highly moisture-sensitive.

-

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Causality: The reaction is highly exothermic and the keteniminium intermediate is reactive. Low temperatures are used to control the reaction rate, prevent side reactions, and maximize selectivity.

-

-

Base Addition: 2,6-Lutidine (1.2 equiv) is added to the cooled solution via syringe.

-

Activation and Cycloaddition: Triflic anhydride (1.1 equiv) is added dropwise to the stirred solution over 5-10 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-3 hours.

-

Causality: Slow addition of Tf₂O controls the rate of formation of the highly reactive O-triflyliminium triflate. The subsequent cycloaddition is typically fast, even at low temperatures.

-

-

Quenching and Hydrolysis: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C. The mixture is then allowed to warm to room temperature and stirred vigorously for 1-2 hours.

-

Causality: The basic quench neutralizes the triflic acid byproduct. Subsequent warming and stirring with water hydrolyzes the intermediate cyclobutaniminium salt to the desired cyclobutanone.

-

-

Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with deionized water, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure cyclobutanone.

Conclusion and Future Outlook

Keteniminium ions generated via the Ghosez method are powerful and highly electrophilic intermediates that have become mainstays of modern organic synthesis. Their predictable generation from stable amide precursors under mild conditions provides access to a rich portfolio of chemical reactions, from the iconic [2+2] cycloaddition for cyclobutane synthesis to divergent [4+2] pathways and complex cationic cascades. The ability to fine-tune their reactivity through substituent effects continues to expand their synthetic utility.

Future research will likely focus on developing enantioselective variants of these reactions, exploring new modes of reactivity for "activated" keteniminium ions, and applying this robust chemistry to the efficient total synthesis of complex natural products and pharmaceuticals.[3] The synergy between computational prediction and experimental validation will undoubtedly continue to uncover new and exciting transformations driven by the remarkable electrophilicity of these transient species.[3]

References

- 1. Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02212F [pubs.rsc.org]

- 2. Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taming Keteniminium Reactivity by Steering Reaction Pathways: Computational Predictions and Experimental Validations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. entegris.com [entegris.com]

- 7. Ghosez’s Reagent | Eburon [eburon-organics.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Harnessing the Electrophilicity of Keteniminium Ions: A Simple and Straightforward Entry to Tetrahydropyridines and Piperidines from Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Divergent reactivity of intramolecular cycloadditions of keteniminium ions with alkynes: [4+2] or [2+2]? - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Navigating Chemical Identities: A Technical Guide to CAS No. 26189-59-3 and the Associated Compound 2-(4-Fluorobenzoyl)benzoic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, precise identification is paramount. This guide addresses a notable ambiguity surrounding CAS number 26189-59-3. While this number is officially assigned to 1-Chloro-N,N,2-trimethylpropenylamine, a powerful synthetic reagent, it is sometimes erroneously associated with 2-(4-fluorobenzoyl)benzoic acid, a key building block in medicinal chemistry. To provide a comprehensive resource, this document will delve into the technical properties, applications, and supplier information for both compounds, clarifying their distinct identities.

Part 1: The Official Registrant - this compound (Ghosez's Reagent)

CAS Number: 26189-59-3

This compound, widely known as Ghosez's reagent, is a highly reactive compound valued in organic synthesis for its ability to facilitate the conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions. This property is particularly advantageous when dealing with sensitive substrates that would not tolerate the harsh conditions of traditional reagents like thionyl chloride or oxalyl chloride.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂ClN[1][2][3][4] |

| Molecular Weight | 133.62 g/mol [1][3][4] |

| Appearance | Colorless to yellow liquid[1][2] |

| Boiling Point | 129-130 °C[1][5] |

| Density | 1.01 g/mL at 25 °C[1][5] |

| Refractive Index | n20/D 1.453[1] |

| Solubility | Soluble in organic solvents like chloroform and methanol.[1][2] |

| Stability | Hygroscopic, moisture-sensitive, and unstable in solution.[1] It should be stored under an inert atmosphere.[6] |

Synthesis and Mechanism

Ghosez's reagent is typically synthesized from N,N-dimethylisobutyramide and phosgene, which form an iminium chloride intermediate.[7] Subsequent treatment with a base, such as triethylamine, yields the final α-chloro enamine.[7]

The reactivity of Ghosez's reagent stems from its ability to act as a source of a vinylogous iminium cation, which is highly electrophilic. This allows for the mild activation of carboxylic acids.

Caption: Synthesis of this compound.

Applications in Drug Development and Organic Synthesis